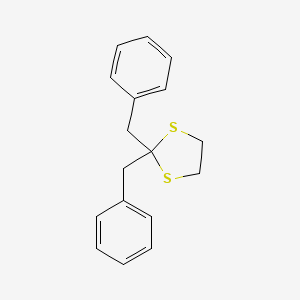
2,2-Dibenzyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibenzyl-1,3-dithiolane is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The dibenzyl substitution at the 2-position adds unique properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyl-1,3-dithiolane can be synthesized through the reaction of benzyl chloride with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibenzyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted dithiolanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-Dibenzyl-1,3-dithiolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-dibenzyl-1,3-dithiolane involves its interaction with various molecular targets. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Similar in structure but lacks the dibenzyl substitution, making it less versatile in certain applications.
1,3-Dithiane: Contains an additional carbon atom in the ring, which alters its chemical properties and reactivity.
2,2-Dimethyl-1,3-dithiolane: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness: The dibenzyl substitution in 2,2-dibenzyl-1,3-dithiolane imparts unique steric and electronic properties, enhancing its reactivity and making it suitable for specific applications in synthesis and catalysis .
Eigenschaften
CAS-Nummer |
76312-47-5 |
|---|---|
Molekularformel |
C17H18S2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2,2-dibenzyl-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
OMKHHIQGKVVHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



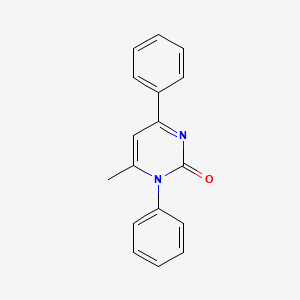
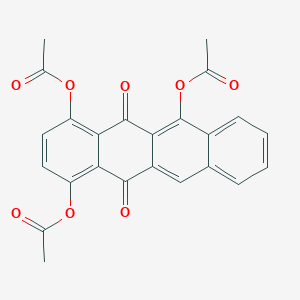
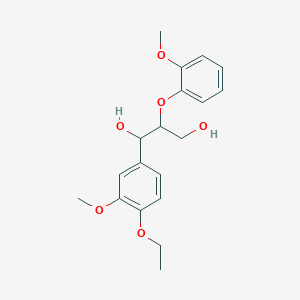
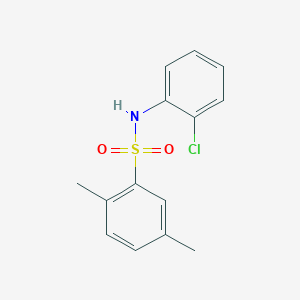
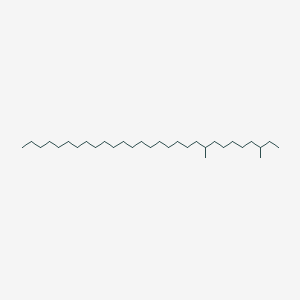
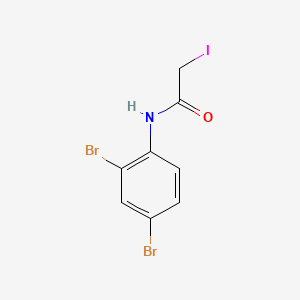
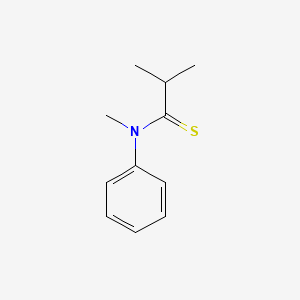

![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
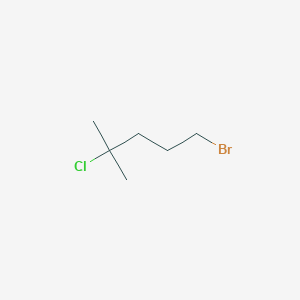
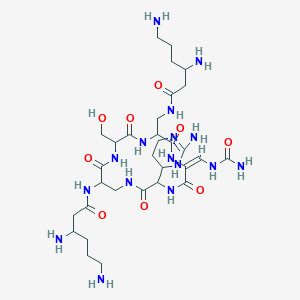
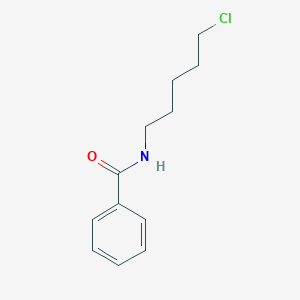
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
